1-(2-Bromoethoxy)-4-propoxybenzene
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Overview
Description
1-(2-Bromoethoxy)-4-propoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-bromoethoxy group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-4-propoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-propoxyphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 1-(2-ethoxy)-4-propoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: 1-(2-Hydroxyethoxy)-4-propoxybenzene, 1-(2-Cyanoethoxy)-4-propoxybenzene.
Oxidation: 1-(2-Bromoethoxy)-4-propoxybenzaldehyde, 1-(2-Bromoethoxy)-4-propoxybenzoic acid.
Reduction: 1-(2-Ethoxy)-4-propoxybenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-propoxybenzene involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The propoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-propoxybenzene
- 1-(2-Bromoethoxy)-3-propoxybenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
Uniqueness
1-(2-Bromoethoxy)-4-propoxybenzene is unique due to the specific positioning of the bromoethoxy and propoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIYFUKBQTDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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